tert-Butyl (S)-(1-(3-aminophenyl)ethyl)carbamate
CAS No.: 1610767-01-5
Cat. No.: VC5988551
Molecular Formula: C13H20N2O2
Molecular Weight: 236.315
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1610767-01-5 |
---|---|
Molecular Formula | C13H20N2O2 |
Molecular Weight | 236.315 |
IUPAC Name | tert-butyl N-[(1S)-1-(3-aminophenyl)ethyl]carbamate |
Standard InChI | InChI=1S/C13H20N2O2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)/t9-/m0/s1 |
Standard InChI Key | QZEKBDHFLADZKW-VIFPVBQESA-N |
SMILES | CC(C1=CC(=CC=C1)N)NC(=O)OC(C)(C)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a tert-butyl carbamate group linked to an (S)-1-(3-aminophenyl)ethyl backbone. The stereochemistry at the ethyl carbon (C1) is critical for its interactions in chiral environments, as evidenced by its specific rotation and enantiomeric excess (ee) values in resolved forms . The 3-aminophenyl group introduces aromaticity and hydrogen-bonding capabilities, while the Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic manipulations.
Physicochemical Data
Key properties derived from experimental and computational studies include:
The Boc group’s electron-withdrawing nature lowers the amine’s basicity (pKa ~12.13), facilitating deprotection under mild acidic conditions . Storage under nitrogen or argon prevents oxidative degradation of the aromatic amine .
Synthesis and Optimization Strategies
Conventional Boc Protection
The synthesis typically begins with the Boc protection of 1-(3-aminophenyl)ethylamine. A scalable method involves reacting the amine with di-tert-butyl dicarbonate [(Boc)₂O] in dichloromethane (DCM) or tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. For example, a 60–84% yield is achieved after 24 hours at room temperature, with THF under reflux marginally improving efficiency .
Green Chemistry Approaches
Recent advances employ glycerol as a solvent for Boc protection, eliminating the need for volatile organic compounds (VOCs). A mixture of the amine and (Boc)₂O in glycerol at room temperature achieves >90% yield within hours, with the glycerol phase reusable for multiple cycles without activity loss . This method aligns with sustainable chemistry principles while maintaining high regioselectivity .
Enzymatic Kinetic Resolution
Racemic mixtures of analogous carbamates are resolved using immobilized lipase B from Candida antarctica (CAL-B). In a hexane/vinyl acetate system, CAL-B selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted with >99% ee . Applied to tert-butyl (S)-(1-(3-aminophenyl)ethyl)carbamate, this method could enable large-scale production of enantiopure material for pharmaceutical applications .
Applications in Research and Industry
Medicinal Chemistry
The compound’s chiral center and aromatic amine make it a precursor for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For instance, its incorporation into peptidomimetics enhances metabolic stability while retaining target affinity. Comparative studies with tert-butyl (3S,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate reveal superior bioavailability due to reduced polarity.
Organochalcogenide Synthesis
In materials science, the 3-aminophenyl group is diazotized to form aryl diazonium salts, which react with tellurium or selenium nucleophiles to yield chiral organoselenanes and telluranes . These compounds exhibit unique optoelectronic properties, with potential applications in asymmetric catalysis and organic semiconductors .
Polymer Science
The Boc-protected amine serves as a monomer in polyurethane synthesis, where its rigidity improves thermal stability. Copolymers incorporating this monomer show glass transition temperatures (Tg) 20–30°C higher than conventional analogs, as measured by differential scanning calorimetry (DSC).
Comparative Analysis with Related Carbamates
The tert-butyl (S)-(1-(3-aminophenyl)ethyl)carbamate outperforms analogs in thermal stability and enantioselectivity, making it preferable for high-temperature reactions and chiral inductions .
Challenges and Future Directions
Current limitations include moderate solubility in polar solvents and sensitivity to strong acids. Future research could explore:
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